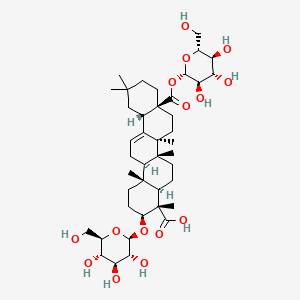

Dianoside A

Description

This compound is a natural product found in Dianthus superbus and Dianthus longicalyx with data available.

Properties

CAS No. |

91652-87-8 |

|---|---|

Molecular Formula |

C42H66O15 |

Molecular Weight |

811.0 g/mol |

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C42H66O15/c1-37(2)13-15-42(36(53)57-34-32(50)30(48)28(46)23(19-44)55-34)16-14-39(4)20(21(42)17-37)7-8-24-38(3)11-10-26(41(6,35(51)52)25(38)9-12-40(24,39)5)56-33-31(49)29(47)27(45)22(18-43)54-33/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22+,23+,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34-,38+,39+,40+,41-,42-/m0/s1 |

InChI Key |

YYXPXYDYZRXSJH-BEVNDZSHSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Dianoside A in complex biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is recommended, with deuterated solvents to resolve overlapping peaks in natural product extracts . Calibration curves using purified this compound standards are critical for minimizing matrix interference .

Q. What experimental protocols are established for isolating this compound from its natural sources?

- Methodological Answer : Employ sequential extraction with polar solvents (e.g., ethanol-water gradients) followed by column chromatography (silica gel or Sephadex LH-20) for purification . Validate purity via thin-layer chromatography (TLC) and ensure yield reproducibility by standardizing plant material collection times and storage conditions .

Q. How can researchers design in vitro assays to assess this compound’s baseline bioactivity?

- Methodological Answer : Use cell-based assays (e.g., MTT or apoptosis markers) with controlled doses (1–100 μM) and include positive controls (e.g., cisplatin for cytotoxicity). Account for solvent effects (e.g., DMSO ≤0.1%) and validate results across multiple cell lines to mitigate cell-type-specific biases .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for this compound across different studies?

- Methodological Answer : Conduct comparative dose-response studies to identify threshold effects. Use omics approaches (transcriptomics/proteomics) to map signaling pathways and validate findings with gene knockout models. Cross-reference discrepancies with literature (e.g., conflicting kinase inhibition data) by replicating experiments under identical conditions .

Q. How should researchers optimize experimental designs to evaluate this compound’s efficacy in vivo while minimizing ethical concerns?

- Methodological Answer : Adopt the 3R principles (Replacement, Reduction, Refinement) by using genetically engineered murine models (e.g., xenografts) with predefined humane endpoints. Include pharmacokinetic profiling (plasma half-life, tissue distribution) and blinded histopathological assessments to reduce bias .

Q. What computational and experimental methods validate this compound’s target binding specificity in silico and in vitro?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with cryo-EM or X-ray crystallography structures of putative targets. Validate predictions via surface plasmon resonance (SPR) for binding kinetics and competitive assays with known ligands. Address false positives by testing off-target panels .

Q. How can researchers systematically address variability in this compound’s pharmacokinetic profiles across preclinical studies?

- Methodological Answer : Standardize administration routes (oral vs. intravenous) and use population pharmacokinetic modeling (NONMEM) to account for inter-species differences. Include covariates like age, sex, and metabolic enzyme expression in analyses .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogeneous datasets?

- Methodological Answer : Apply nonlinear regression (e.g., log-logistic models) for IC₅₀ calculations. Use mixed-effects models to handle intra-experiment variability and Bayesian meta-analysis to pool data from disparate studies .

Q. How should researchers ethically manage and share raw datasets on this compound’s bioactivity?

- Methodological Answer : Deposit data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata (extraction protocols, assay conditions). Annotate conflicts (e.g., cytotoxicity vs. therapeutic effects) using controlled vocabularies (MeSH, ChEBI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.